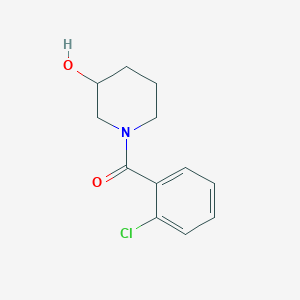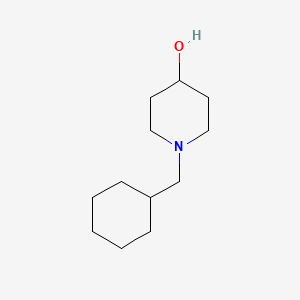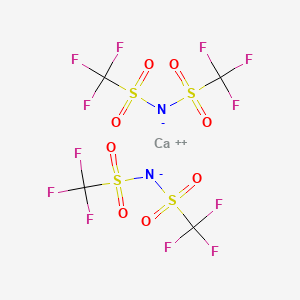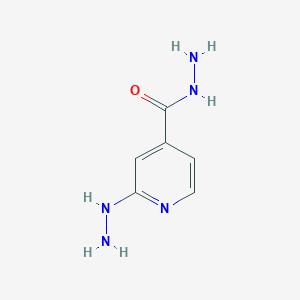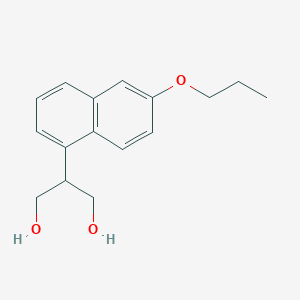
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol
説明
“2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is a biochemical compound used for proteomics research . Its molecular formula is C16H20O3 and it has a molecular weight of 260.33 .
Molecular Structure Analysis
The InChI code for “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is 1S/C16H20O3/c1-2-8-19-14-6-7-16-12(9-14)4-3-5-15(16)13(10-17)11-18/h3-7,9,13,17-18H,2,8,10-11H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” has a molecular weight of 260.33 .
科学的研究の応用
Downstream Processing of Biologically Produced Diols
Biologically produced 1,3-propanediol, a compound structurally related to 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol, finds significant applications in industrial biotechnology, particularly in the production of polymers. The separation of such diols from fermentation broth is a critical step, accounting for more than 50% of the total production costs. Various methods, including evaporation, distillation, and membrane filtration, have been explored for the recovery and purification of these diols. This research highlights the need for improved downstream processing technologies to enhance yield, purity, and reduce energy consumption in the production of biologically derived diols (Zhi-Long Xiu & A. Zeng, 2008).
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Understanding the mechanism of β-O-4 bond cleavage is crucial for lignin valorization strategies, where compounds like 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol could serve as model substances. Research on dimeric non-phenolic β-O-4-type lignin model compounds provides insights into the acidolysis process, which is fundamental for the efficient conversion of lignin into valuable chemicals. This knowledge contributes to the development of novel strategies for lignin depolymerization and the sustainable production of bio-based chemicals (T. Yokoyama, 2015).
Environmental Pollutants and Male Infertility
Research into environmental pollutants like bisphenol A, which shares structural similarities with 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol, has shown effects on reproductive health, particularly male infertility. Such studies underscore the importance of understanding the environmental and health impacts of chemical compounds, including those used in industrial and consumer products (Raúl Lagos-Cabré & R. Moreno, 2012).
Ionic Liquid Membranes for Gas Separations
Ionic liquids, due to their unique properties, are being explored for their potential in gas separation technologies. Research in this area can provide insights into the design and application of novel materials for efficient gas separations, potentially involving compounds like 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol as components of such separatory media (P. Scovazzo, 2009).
Glycerol Hydrogenolysis to 1,3-Propanediol
The hydrogenolysis of glycerol to produce 1,3-propanediol, a process relevant to the conversion of 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol and similar compounds, is a key reaction in the valorization of glycerol from biodiesel production. This research reviews chemical routes for 1,3-propanediol production, highlighting the influence of catalysts, process variables, and the need for optimized reaction conditions to enhance product yield and process efficiency (Alisson Dias da Silva Ruy et al., 2020).
Safety And Hazards
The compound “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is labeled with an exclamation mark pictogram, indicating that it may be a hazardous substance . The hazard statement H302 is associated with it, suggesting that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(6-propoxynaphthalen-1-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-8-19-14-6-7-16-12(9-14)4-3-5-15(16)13(10-17)11-18/h3-7,9,13,17-18H,2,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHIEYBWHROTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)
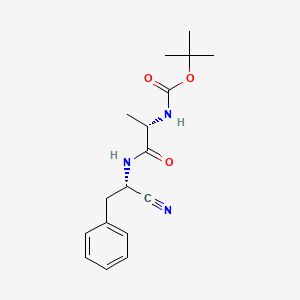
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)
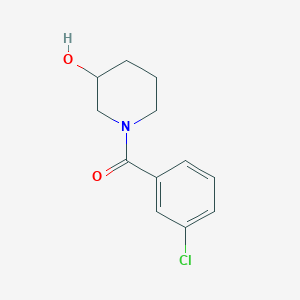
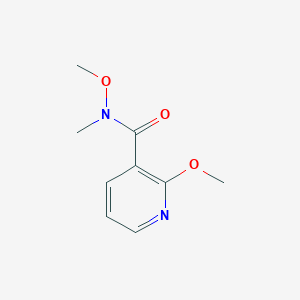
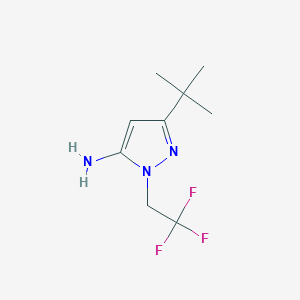
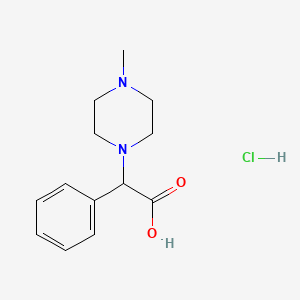
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
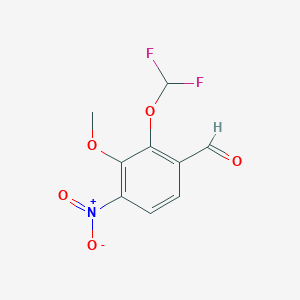
![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)
